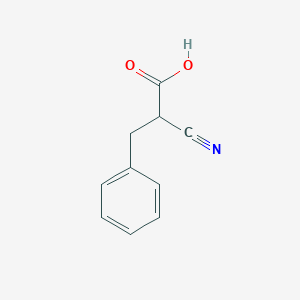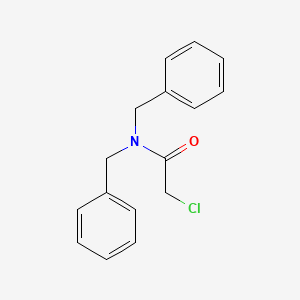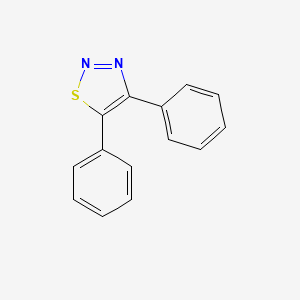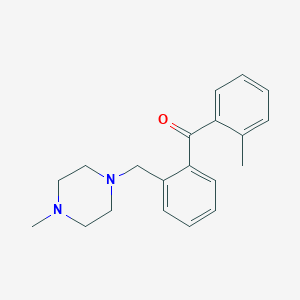
2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-2’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the molecular formula C20H24N2O and a molecular weight of 308.42 . The IUPAC name for this compound is (2-methylphenyl){3-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone .
Molecular Structure Analysis
The InChI code for “2-Methyl-2’-(4-methylpiperazinomethyl) benzophenone” is 1S/C20H24N2O/c1-16-6-3-4-9-19(16)20(23)18-8-5-7-17(14-18)15-22-12-10-21(2)11-13-22/h3-9,14H,10-13,15H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-2’-(4-methylpiperazinomethyl) benzophenone” include a molecular weight of 308.42 g/mol . The compound has a complexity of 416 and a topological polar surface area of 23.6 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacology
2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone and its derivatives have been explored in the field of medicinal chemistry. For instance, a series of novel benzophenones showed potent sedative and muscle-relaxing activity, with some derivatives displaying similar potency to diazepam (Gall et al., 1976).
Chemical Synthesis Routes
Efficient synthetic routes for novel benzophenone derivatives, starting from different precursors like 4-(bromomethyl)benzophenone, have been developed. These compounds have been characterized using various spectroscopic methods (Tang, Zhu, & Luo, 2006).
Photochemical Applications
In photochemistry, derivatives of 2-methylbenzophenone, such as 2-(bromomethyl)benzophenone, have been studied for generating naphthalene derivatives through heat-induced reactions with dienophiles. This research suggests potential applications in the synthesis of complex organic compounds (Faragher & Gilchrist, 1976).
Environmental Analysis
Benzophenones, including variants like 2-methylbenzophenone, are used as UV filters in various products. Studies have examined their occurrence in the environment, particularly in sediments and sewage sludge, highlighting the environmental impact of these compounds (Zhang et al., 2011).
Anti-Malarial Activity
Specific benzophenone derivatives have been identified as potential anti-malarial agents. For example, a study developed a novel lead benzophenone with an IC50 of 47 nM against Plasmodium falciparum, demonstrating its potential in treating malaria (Wiesner et al., 2003).
Anti-Tumor Effects
Certain synthesized benzophenone analogues have shown anti-tumor and proapoptotic effects in Ehrlich ascites tumor cells. These findings suggest their potential use as therapeutic agents in cancer treatment (Prabhakar et al., 2006).
Ligand Synthesis
Benzophenone derivatives have been used to synthesize novel ligands, which were further used to create metal complexes. These studies contribute to the field of inorganic chemistry and materials science (Sangeetha & Aravindakshan, 2018).
Phototoxicity Studies
Studies have explored the phototoxic properties of benzophenone derivatives, revealing how minor molecular changes can significantly alter their phototoxic behavior. This is crucial for understanding the safety of these compounds in consumer products (Placzek et al., 2013).
Eigenschaften
IUPAC Name |
(2-methylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16-7-3-5-9-18(16)20(23)19-10-6-4-8-17(19)15-22-13-11-21(2)12-14-22/h3-10H,11-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTANSBHWFENLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643856 |
Source


|
| Record name | (2-Methylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898782-70-2 |
Source


|
| Record name | (2-Methylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

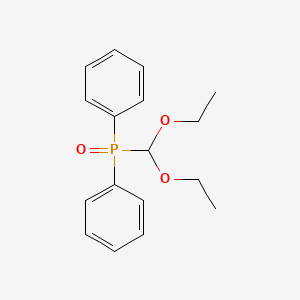



![5,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1360396.png)
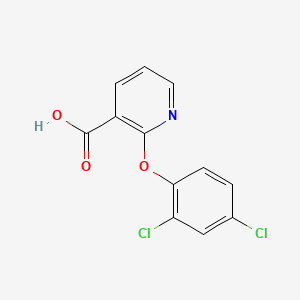


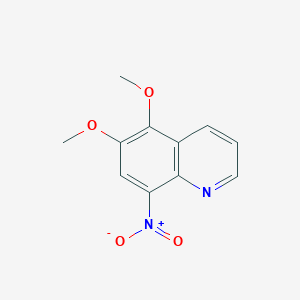

![4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1360407.png)
